

# The Synthesis of 1,8-Dichloroperfluorooctane: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 1,8-Dichloroperfluorooctane

Cat. No.: B110388

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## Introduction

**1,8-Dichloroperfluorooctane** (C<sub>8</sub>Cl<sub>2</sub>F<sub>16</sub>) is a significant fluorinated organic compound, serving as a versatile building block in the synthesis of advanced materials and specialty chemicals. Its unique properties, derived from the high density of fluorine atoms, include thermal stability, chemical inertness, and low surface energy. These characteristics make it a valuable precursor for polymers, surfactants, and other functional fluids utilized in demanding environments. This guide provides an in-depth exploration of the primary synthetic route to **1,8-Dichloroperfluorooctane**, focusing on the underlying principles of free-radical telomerization and subsequent halogen exchange, to provide researchers and drug development professionals with a thorough understanding of its preparation.

## Significance and Applications of 1,8-Dichloroperfluorooctane

The terminal chlorine atoms in **1,8-Dichloroperfluorooctane** offer reactive sites for further chemical modification, allowing for its incorporation into larger molecular architectures. This functionality is crucial for the development of:

- **Fluorinated polymers:** As a monomer or chain extender, it imparts desirable properties such as hydrophobicity, oleophobicity, and high-temperature resistance.
- **Specialty lubricants and heat-transfer fluids:** The perfluorinated backbone ensures stability under extreme conditions.

- Intermediates in organic synthesis: The dichloro functionality allows for the introduction of perfluoroalkyl chains into a variety of organic molecules.
- Potential as a blood substitute: Organofluorine compounds like this have been investigated for their ability to dissolve and transport oxygen.<sup>[1]</sup>

## Overview of Synthetic Strategies

The synthesis of  $\alpha,\omega$ -dihaloperfluoroalkanes, such as **1,8-Dichloroperfluorooctane**, is most effectively achieved through a free-radical telomerization process. This method involves the reaction of a "taxogen," in this case, tetrafluoroethylene (TFE), with a "telogen" or chain transfer agent that provides the terminal functional groups. While direct telomerization with a chlorine-containing telogen is conceivable, a more controlled and well-documented approach involves a two-step synthesis:

- Synthesis of a 1,8-diiodoperfluorooctane intermediate via telomerization of TFE with a diiodo-telogen.
- Halogen exchange to replace the terminal iodine atoms with chlorine.

This two-step process offers better control over the final product and avoids potential side reactions associated with chlorine-based telogens under high-temperature and high-pressure conditions.

## Core Synthetic Methodology: Free Radical Telomerization and Halogen Exchange

### Theoretical Background of Telomerization

Telomerization is a polymerization reaction in which a chain transfer agent (the telogen) limits the molecular weight of the resulting polymer (the telomer). The process proceeds via a free-radical chain mechanism consisting of several key steps:

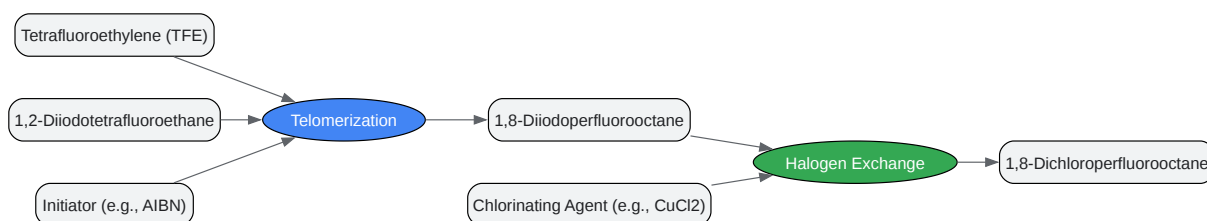
- Initiation: A radical initiator decomposes to form free radicals.
- Propagation: The initiator radical reacts with the taxogen (TFE) to start a growing polymer chain. This chain then adds more taxogen units.

- Chain Transfer: The growing polymer radical abstracts an atom from the telogen, terminating the chain and creating a new radical from the telogen, which can then initiate a new chain.
- Termination: Two radicals combine to terminate the reaction.

The ratio of telogen to taxogen is a critical parameter that controls the average chain length of the resulting telomers.

## Key Synthetic Pathway to 1,8-Dichloroperfluorooctane

The most practical and well-documented route to **1,8-Dichloroperfluorooctane** is a two-step synthesis commencing with the telomerization of tetrafluoroethylene with a diiodoperfluoroalkane, followed by a halogen exchange reaction.



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Caption: Overall workflow for the two-step synthesis of **1,8-Dichloroperfluorooctane**.

## Detailed Experimental Protocols

### Protocol for the Synthesis of 1,8-Diiodoperfluorooctane (Precursor)

This procedure is based on the well-established telomerization of tetrafluoroethylene with diiodoperfluoroalkanes.[2]

Reagents and Materials:

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles	Notes
1,2-Diiodotetrafluoroethane	353.82	35.4 g	0.1	Telogen
Tetrafluoroethylene (TFE)	100.02	40.0 g	0.4	Taxogen (handle with extreme care)
Azobisisobutyronitrile (AIBN)	164.21	0.82 g	0.005	Radical Initiator
Anhydrous Acetonitrile	41.05	100 mL	-	Solvent
High-pressure Autoclave (e.g., Parr reactor)	-	250 mL	-	-

#### Procedure:

- **Reactor Preparation:** The high-pressure autoclave is thoroughly cleaned, dried, and purged with nitrogen to remove any oxygen.
- **Charging the Reactor:** 1,2-Diiodotetrafluoroethane, AIBN, and anhydrous acetonitrile are added to the autoclave.
- **Sealing and Purging:** The reactor is sealed and purged again with nitrogen, followed by evacuation to remove all gases.
- **Introduction of TFE:** The reactor is cooled in a dry ice/acetone bath, and tetrafluoroethylene is condensed into the reactor.
- **Reaction:** The autoclave is heated to 70-80 °C with stirring. The reaction is highly exothermic and requires careful temperature control. The pressure will increase as the reaction proceeds. The reaction is typically run for 8-12 hours.

- **Cooling and Venting:** After the reaction period, the reactor is cooled to room temperature, and any unreacted TFE is carefully vented.
- **Work-up:** The reaction mixture is transferred to a separatory funnel, washed with sodium thiosulfate solution to remove any unreacted iodine, and then with water. The organic layer is dried over anhydrous magnesium sulfate.
- **Purification:** The solvent is removed by rotary evaporation, and the resulting mixture of diiodoperfluoroalkane telomers is purified by fractional distillation under reduced pressure to isolate the 1,8-diiodoperfluorooctane fraction.

## Protocol for Halogen Exchange: Conversion to 1,8-Dichloroperfluorooctane

Reagents and Materials:

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles	Notes
1,8-Diiodoperfluorooctane	573.86	57.4 g	0.1	Starting Material
Copper(II) Chloride (anhydrous)	134.45	33.6 g	0.25	Chlorinating Agent
N,N-Dimethylformamide (DMF)	73.09	200 mL	-	Solvent

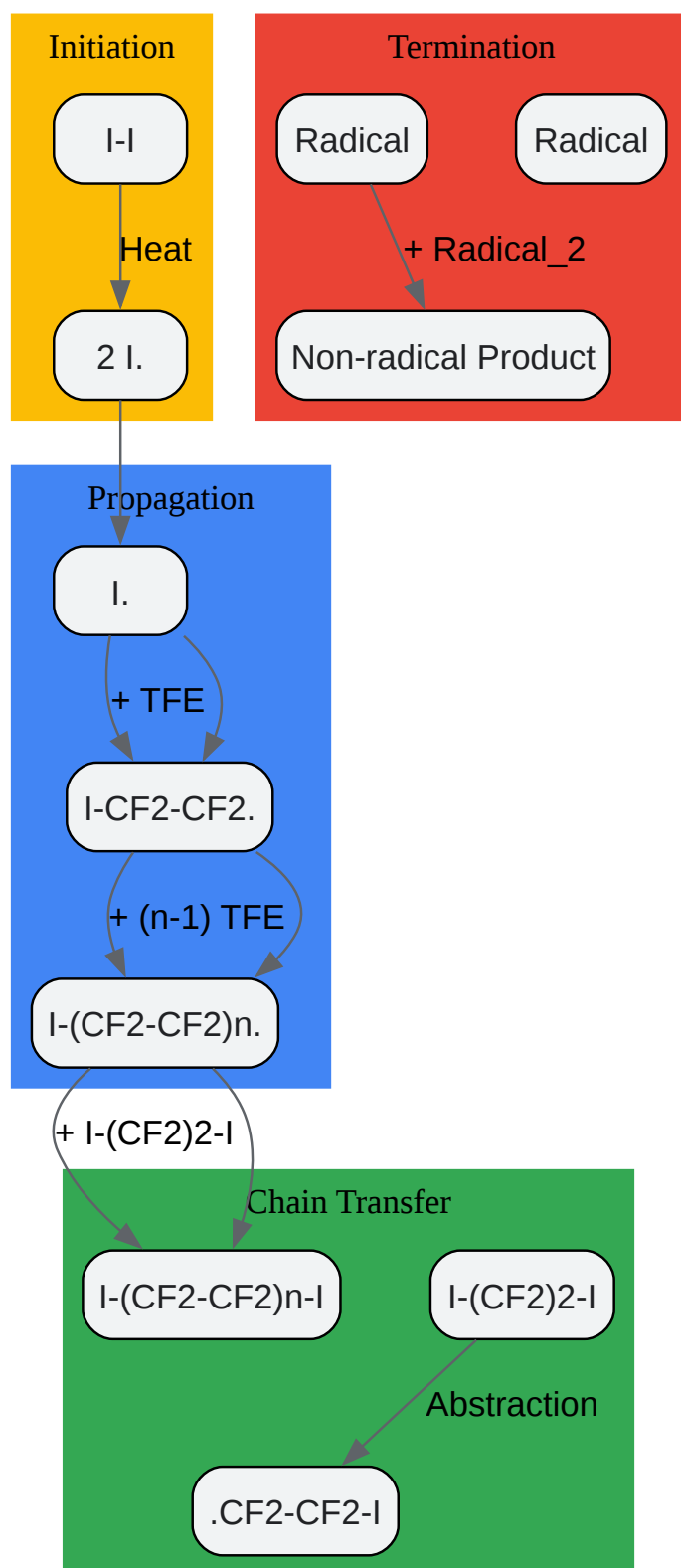
Procedure:

- **Reaction Setup:** A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
- **Charging the Flask:** Anhydrous copper(II) chloride and DMF are added to the flask, and the mixture is stirred to form a solution.

- Addition of Substrate: 1,8-Diiodoperfluorooctane is added to the flask.
- Reaction: The mixture is heated to 120-130 °C with vigorous stirring for 12-18 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by GC-MS.
- Work-up: The reaction mixture is cooled to room temperature and poured into a large volume of water. The mixture is then extracted with diethyl ether.
- Purification: The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield **1,8-Dichloroperfluorooctane**.

## Mechanistic Insights and Process Optimization

### The Free-Radical Telomerization Mechanism



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Caption: Mechanism of free-radical telomerization of TFE with a diiodo telogen.

## Factors Influencing Telomer Distribution and Yield

- **Telogen-to-Taxogen Ratio:** A higher ratio of telogen to TFE will result in shorter chain telomers. For the synthesis of 1,8-diiodoperfluorooctane ( $n=4$ ), a carefully controlled ratio is essential.
- **Initiator Concentration:** The concentration of the initiator will affect the rate of reaction and the number of chains initiated.
- **Temperature and Pressure:** These parameters influence the reaction rate and the solubility of TFE in the reaction medium. Higher temperatures can lead to faster reaction rates but may also increase the likelihood of side reactions.
- **Solvent:** The choice of solvent can affect the solubility of the reactants and the reactivity of the radicals.

## Safety Considerations

- **Tetrafluoroethylene (TFE):** TFE is a flammable and potentially explosive gas, especially in the presence of oxygen. It must be handled with extreme caution in a well-ventilated area, and oxygen should be rigorously excluded from the reaction system.
- **Radical Initiators:** AIBN is a thermally unstable compound that can decompose violently if heated improperly. It should be stored and handled according to the manufacturer's guidelines.
- **High-Pressure Reactions:** The use of a high-pressure autoclave requires proper training and adherence to safety protocols to prevent catastrophic failure.

## Data Summary

Table of Expected Product Characteristics:



Compound	Molecular Formula	Molar Mass (g/mol )	Boiling Point (°C)	Appearance
1,8-Diiodoperfluorooctane	C <sub>8</sub> F <sub>16</sub> I <sub>2</sub>	653.86	~210	Colorless to pink liquid
1,8-Dichloroperfluorooctane	C <sub>8</sub> Cl <sub>2</sub> F <sub>16</sub>	470.97	115 (at 200 mmHg)	Colorless liquid

## Conclusion

The synthesis of **1,8-Dichloroperfluorooctane** is a multi-step process that relies on the principles of free-radical telomerization followed by halogen exchange. By carefully controlling the reaction conditions, particularly the ratio of telogen to taxogen, it is possible to produce the desired 1,8-diiodoperfluorooctane intermediate with good selectivity. Subsequent halogen exchange provides a reliable route to the final product. A thorough understanding of the underlying reaction mechanisms and adherence to strict safety protocols are paramount for the successful and safe execution of this synthesis.

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